![molecular formula C22H17N3O B2955032 2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide CAS No. 879919-40-1](/img/structure/B2955032.png)
2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide
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Description
2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PTQ and has shown promising results in various fields of study, including biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Coordination with Metal Ions
- The compound is used in synthesizing structures that can form coordinate bonds with metal ions like Mn(II) and Fe(II). These structures, when combined with nitric oxide, are potential agents for targeted delivery to biological sites such as tumors (Yang et al., 2017).
Antiproliferative Activity in Cancer Research
- Derivatives of this compound have shown potent antiproliferative activity against human cancer cell lines, indicating potential in cancer treatment research (Cankara Pirol et al., 2014).
Coordination Behaviour and Cytotoxicity
- Its coordination behaviour and substitution kinetics are crucial in studies involving DNA/BSA interactions and cytotoxic activities in cancer cell lines (Omondi et al., 2021).
Synthesis of Quinolines and Pyrimidines
- The compound is involved in the sustainable synthesis of quinolines and pyrimidines, highlighting its role in green chemistry (Mastalir et al., 2016).
Antibacterial Activity
- It is used in synthesizing compounds with potential antibacterial activity, which could be beneficial in developing new antibiotics (Joshi et al., 2011).
Fluorescent Chemosensors
- Derivatives of this compound have been developed as fluorescent chemosensors for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing its application in biological and environmental monitoring (Park et al., 2015).
properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)24-22(26)18-14-21(20-8-4-5-13-23-20)25-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMEYJWJMQNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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